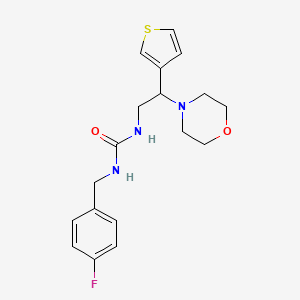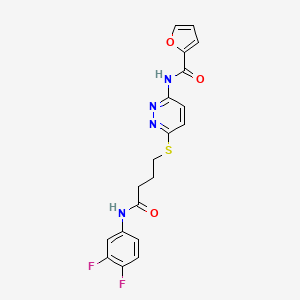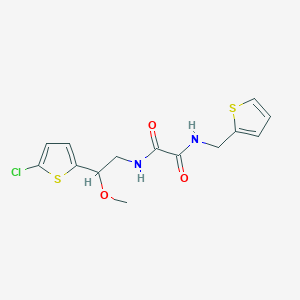
1-(4-Fluorobenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorobenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 has been found to have immunomodulatory effects and has been shown to be effective in treating multiple sclerosis, organ transplantation, and other autoimmune diseases.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Synthesis for Antimicrobial Properties : The compound's synthesis involving morpholine and fluoro substituents has been explored for antimicrobial properties. Specifically, compounds with these moieties showed promising antitubercular activities, suggesting potential use in combating tuberculosis (Başoğlu et al., 2012).
- Antibacterial and Antifungal Agents : N-alkyl substituted urea derivatives, incorporating morpholine and fluoro substituents, demonstrated effective antibacterial and antifungal activities. This indicates a potential role in developing new antimicrobial agents (Zheng et al., 2010).
Biochemical Evaluation
- Acetylcholinesterase Inhibitors : Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally related, revealed their potential as acetylcholinesterase inhibitors. This could be significant in developing treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).
Chemical Synthesis and Characterization
- Synthesis and Characterization Techniques : The synthesis and characterization of related fluoro and morpholine derivatives have been conducted, utilizing various analytical techniques such as NMR, LC-MS, and X-ray diffraction. These studies contribute to understanding the compound's chemical properties and potential applications (Shukla et al., 2014).
Gastrokinetic Activity
- Gastrokinetic Agents : Some compounds structurally similar to 1-(4-Fluorobenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea have been studied for their gastrokinetic activity. This indicates potential applications in treating gastrointestinal motility disorders (Kato et al., 1991).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c19-16-3-1-14(2-4-16)11-20-18(23)21-12-17(15-5-10-25-13-15)22-6-8-24-9-7-22/h1-5,10,13,17H,6-9,11-12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYBJMFRTILZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2755934.png)

![1-(2-chlorophenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755937.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2755938.png)
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755939.png)

![Methyl 4-((9-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2755942.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzenesulfonamide](/img/structure/B2755946.png)


![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2755953.png)
